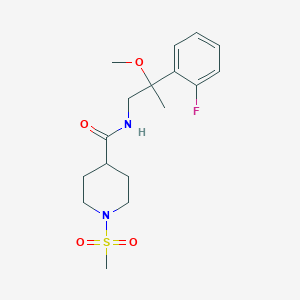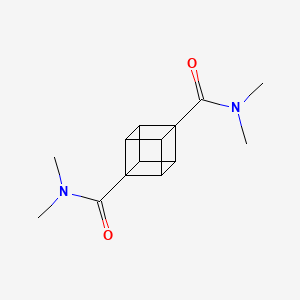
1,4-Cubanebis(dimethylamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Cubanebis(dimethylamide) is an organic compound with a unique cubic cage-like structure. It is also known as N1,N1,N4,N4-tetramethyl-pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxamide. This compound is notable for its rigid and symmetrical structure, which makes it an interesting subject of study in the field of organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cubanebis(dimethylamide) typically involves the esterification of 1,4-cubanedicarboxylic acid with dimethylamine. The process begins with the preparation of 1,4-cubanedicarboxylic acid, which is then reacted with dimethylamine under controlled conditions to form the desired compound .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and development purposes .
化学反应分析
Types of Reactions
1,4-Cubanebis(dimethylamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cubane core.
Substitution: The amide groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
1,4-Cubanebis(dimethylamide) has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex cubane derivatives, which are studied for their unique structural properties
Biology: The compound’s rigid structure makes it a useful probe in studying molecular interactions and conformational changes in biological systems
Medicine: Research is ongoing to explore its potential as a scaffold for drug development, particularly in designing molecules with specific geometric constraints
Industry: Its unique properties make it a candidate for materials science applications, including the development of novel polymers and nanomaterials
作用机制
The mechanism of action of 1,4-Cubanebis(dimethylamide) involves its interaction with molecular targets through its rigid and symmetrical structure. This interaction can influence the conformational dynamics of target molecules, thereby affecting their biological activity. The compound’s cubic structure allows it to fit into specific binding sites, making it a valuable tool in studying molecular recognition and binding .
相似化合物的比较
Similar Compounds
1,4-Cubanedicarboxylic acid: The precursor to 1,4-Cubanebis(dimethylamide), it shares the same cubane core but with carboxylic acid functional groups.
1,4-Cubanediamine: Another derivative of cubane, it has amine groups instead of amides.
1,4-Cubanedicarboxylate esters: These compounds have ester functional groups and are used in similar synthetic applications
Uniqueness
1,4-Cubanebis(dimethylamide) is unique due to its specific amide functional groups, which provide distinct reactivity and interaction profiles compared to other cubane derivatives. Its rigid and symmetrical structure also makes it particularly valuable in studying molecular interactions and designing molecules with precise geometric constraints .
属性
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethylcubane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-15(2)11(17)13-5-8-6(13)10-7(13)9(5)14(8,10)12(18)16(3)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTVWELQOVLKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12C3C4C1C5C2C3C45C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
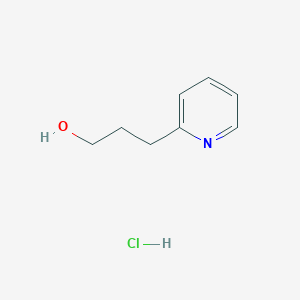
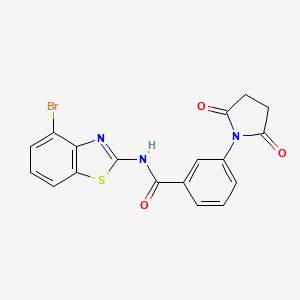
![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2683729.png)
![N-(4-bromophenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2683730.png)
![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)
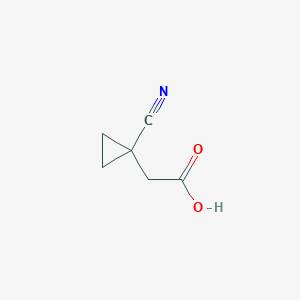
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2683733.png)
![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)
![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)
![N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2683745.png)
![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)
![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)
